Isomaltohexose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isomaltohexaose is synthesized from high maltose syrup through a process involving the enzyme transglucosidase . A study has also shown that the mutation specificity and enzymatic properties of a dextranase from the GH66 family of Bacillus aquimaris SP5 can produce high-degree polymerized isomaltooligosaccharides .Molecular Structure Analysis

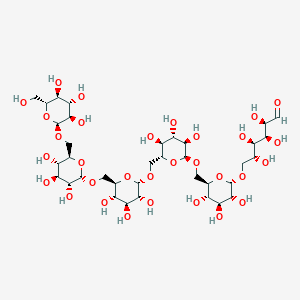

The molecular structure of Isomaltohexaose is complex. It consists of six glucose units linked by α-1,6-glycosidic bonds . A study on the crystal structure of thermophilic dextranase from Thermoanaerobacter pseudethanolicus (TpDex) showed that the isomaltohexaose molecule was bound across the catalytic site, indicating that TpDex had six subsites (-4 to +2) in the catalytic cleft .Physical and Chemical Properties Analysis

Isomaltohexaose has a molecular weight of 990.86 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Immunology and Antibody Combining Sites : Isomaltohexaose has been significant in studies related to immunology, particularly concerning the size of human antibody combining sites. Kabat (1960) found that in most human antidextran sera, the upper limit in size for antibody combining sites is complementary to a hexasaccharide, indicating a role for isomaltohexaose in immunological studies (Kabat, 1960).

Characterization of Isomaltodextrins : Research by Turvey and Whelan (1957) involved the preparation and characterization of isomaltodextrins, including isomaltohexaose. This work was crucial in understanding the properties of these oligosaccharides and their potential applications (Turvey & Whelan, 1957).

Production of Isomalto-oligosaccharides : A study by Ojha, Mishra, and Chand (2015) explored the synthesis of isomalto-oligosaccharides (IMOs) using the cell-bound α-glucosidase of Microbacterium sp. This research has implications in the production of prebiotics and their application in food and health industries (Ojha, Mishra, & Chand, 2015).

Anaphylaxis Studies in Guinea Pigs : Richter (1972) investigated the minimal molecular size of dextran required to elicit passive cutaneous anaphylaxis in guinea pigs. Isomaltohexaose was found to be incapable of eliciting this response, providing valuable insights into the molecular requirements for anaphylaxis (Richter, 1972).

Thermostability in Enzymes : Suzuki et al. (2015) studied the crystal structure of thermophilic dextranase from Thermoanaerobacter pseudethanolicus in complex with isomaltohexaose. This research contributes to the understanding of enzyme thermostability and their industrial applications (Suzuki et al., 2015).

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(39)15(41)16(42)9(40)3-58-32-28(54)23(49)18(44)11(64-32)5-60-34-30(56)25(51)20(46)13(66-34)7-62-36-31(57)26(52)21(47)14(67-36)6-61-35-29(55)24(50)19(45)12(65-35)4-59-33-27(53)22(48)17(43)10(2-38)63-33/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCGTKWORAONZ-UUCUGTBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6175-02-6 |

Source

|

| Record name | Isomaltohexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)](/img/structure/B1201300.png)

![(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde](/img/structure/B1201312.png)

![(2S)-2-amino-3-[3,5-diiodo-4-[3-iodo-4-(phenylcarbamoyloxy)phenoxy]phenyl]propanoic acid](/img/structure/B1201313.png)